ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Furan is a versatile platform molecule derived from hemi-cellulose, which can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure .
Synthesis Analysis
The synthesis of indole and furan derivatives has been a topic of interest among researchers. For instance, the Paal-Knorr Furan Synthesis is a well-known method for synthesizing furan derivatives . Similarly, various methods have been developed for the synthesis of indole derivatives .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The presence of an aldehyde group in furfural makes it possible to further synthesize higher value chemicals and polymer monomers .Chemical Reactions Analysis
The reaction mechanisms for the conversion of furfural into bio-chemicals have been summarized and discussed in the literature . Similarly, various chemical reactions involving indole derivatives have been reported .Physical and Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors . The physical and chemical properties of furan derivatives can vary widely depending on their specific structures .Scientific Research Applications
Biobased Polyesters Synthesis
Yi Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block. This study highlights the potential of furan derivatives in creating renewable materials with applications in the polymer industry. The successful synthesis of novel biobased furan polyesters demonstrates the versatility of furan compounds in material science (Jiang et al., 2014).
Renewable Terephthalic Acid Precursors
J. Pacheco et al. (2015) investigated the catalytic pathways for converting biomass-derived furans into biobased terephthalic acid precursors, essential for producing renewable polyethylene terephthalate (PET). This research demonstrates the role of furan derivatives in sustainable chemistry and their contribution to reducing reliance on fossil fuels (Pacheco et al., 2015).
Biological Activity Studies
Weerachai Phutdhawong et al. (2019) prepared derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate and studied their biological activities. The investigation into the cytotoxicity against cancer cell lines and antimicrobial properties showcases the potential of furan derivatives in pharmaceutical applications (Phutdhawong et al., 2019).
Efficient Synthesis of Functionalized Butenolides
M. Khalilzadeh et al. (2011) described an efficient method for synthesizing 5-oxo-2,5-dihydro-3-furancarboxylate derivatives. This work emphasizes the synthetic versatility of furan compounds and their potential in creating various functional materials (Khalilzadeh et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5/c1-3-31-27(30)24-17(2)28(18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)23(16-21(24)25)33-26(29)22-14-9-15-32-22/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOIITCCFCVQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CO4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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